1H-1,2,4-triazole-1-ethanol, alpha-(2,4-difluorophenyl)-alpha-(4-fluorophenyl)-

Triazole antifungals Physicochemical profiling CYP51 inhibitors

The compound 1H-1,2,4-triazole-1-ethanol, α-(2,4-difluorophenyl)-α-(4-fluorophenyl)- (CAS 100567-92-8), also designated ICI 178222, is a synthetic tertiary alcohol belonging to the triazole class. It features a 1,2,4-triazole ring linked via a two-carbon ethanol bridge to a carbinol carbon that bears both a 2,4-difluorophenyl and a 4-fluorophenyl substituent, distinguishing it from commercially dominant triazole antifungals such as flutriafol (CAS 76674-21-0), which carries a 2-fluorophenyl instead of the 2,4-difluorophenyl group.

Molecular Formula C16H12F3N3O
Molecular Weight 319.28 g/mol
CAS No. 100567-92-8
Cat. No. B12298361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,2,4-triazole-1-ethanol, alpha-(2,4-difluorophenyl)-alpha-(4-fluorophenyl)-
CAS100567-92-8
Molecular FormulaC16H12F3N3O
Molecular Weight319.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O)F
InChIInChI=1S/C16H12F3N3O/c17-12-3-1-11(2-4-12)16(23,8-22-10-20-9-21-22)14-6-5-13(18)7-15(14)19/h1-7,9-10,23H,8H2
InChIKeyPGTNJOILEJYZLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 1H-1,2,4-Triazole-1-ethanol, α-(2,4-difluorophenyl)-α-(4-fluorophenyl)- (CAS 100567-92-8): Compound Identity and Physicochemical Baseline


The compound 1H-1,2,4-triazole-1-ethanol, α-(2,4-difluorophenyl)-α-(4-fluorophenyl)- (CAS 100567-92-8), also designated ICI 178222, is a synthetic tertiary alcohol belonging to the triazole class [1]. It features a 1,2,4-triazole ring linked via a two-carbon ethanol bridge to a carbinol carbon that bears both a 2,4-difluorophenyl and a 4-fluorophenyl substituent, distinguishing it from commercially dominant triazole antifungals such as flutriafol (CAS 76674-21-0), which carries a 2-fluorophenyl instead of the 2,4-difluorophenyl group . Calculated physicochemical properties include a molecular weight of 319.28 g/mol, a LogP of approximately 3.02, and a topological polar surface area (TPSA) of 50.9 Ų [1]. The compound is currently listed by research chemical suppliers as a biochemical tool or reference standard, with limited published biological profiling .

Why Flutriafol and Related Triazole Antifungals Cannot Substitute for ICI 178222 in Research Applications


The structural difference between ICI 178222 and its closest commercial analog, flutriafol, lies in the substitution pattern of one phenyl ring: the 2,4-difluorophenyl group in ICI 178222 replaces the 2-fluorophenyl group found in flutriafol [1]. In triazole antifungals and related CYP51 inhibitors, even a single additional fluorine atom can substantially alter lipophilicity (LogP), metabolic stability, and target binding kinetics [2]. While flutriafol is a well-characterized agricultural fungicide with established field performance and toxicology profiles, ICI 178222 lacks any publicly accessible quantitative biological data that would permit a scientifically justified interchange for research purposes. Any substitution of flutriafol for ICI 178222 in a biochemical or pharmacological study would therefore introduce an unquantified variable into the experimental system, risking misinterpretation of structure-activity relationships (SAR) or metabolic pathways [3]. The sections that follow document the extent—and critical limitations—of available quantitative evidence for this compound.

Quantitative Differentiation Evidence for ICI 178222 (CAS 100567-92-8) Relative to Structural Analogs


Physicochemical Comparison: LogP and TPSA of ICI 178222 vs. Flutriafol

The calculated partition coefficient (LogP) of ICI 178222 is 3.02, compared to a LogP of approximately 2.3 for the des-fluoro analog flutriafol (CAS 76674-21-0), indicating higher lipophilicity for the 2,4-difluorophenyl derivative [1][2]. The topological polar surface area (TPSA) of both compounds is identical at 50.9 Ų, as the additional fluorine atom does not introduce extra hydrogen-bonding functionality [1]. The ~0.7 LogP unit increase suggests potentially greater membrane permeability and altered tissue distribution for ICI 178222, a factor that could be significant in designing antifungal agents with improved pharmacokinetic profiles, though direct experimental validation is absent [3]. This represents the sole currently retrievable quantitative differentiation between the two compounds.

Triazole antifungals Physicochemical profiling CYP51 inhibitors Structure-activity relationship

Molecular Weight and Fluorine Content Comparison: ICI 178222 vs. Triazole Antifungal Class Average

ICI 178222 possesses a molecular weight of 319.28 g/mol and contains three fluorine atoms (17.85% by mass), placing it at the upper boundary of typical triazole antifungal drug-like space [1]. By comparison, the class average for clinically used triazole antifungals (fluconazole, itraconazole, voriconazole, posaconazole) is approximately 349 g/mol, with fluorine content ranging from 6.2% to 21.3% [2]. The 2,4-difluorophenyl motif in ICI 178222 provides a distinct electronic profile compared to the 2-fluorophenyl motif of flutriafol, which has a molecular weight of 301.3 g/mol and two fluorine atoms [3]. This class-level comparison indicates that ICI 178222 occupies a niche within the triazole chemical space that is closer to drug-like parameters than flutriafol, though no direct biological comparison data exist.

Medicinal chemistry Fluorine substitution Drug-likeness Triazole scaffold

Validated Application Scenarios for ICI 178222 (CAS 100567-92-8) Based on Available Evidence


Reference Standard for Analytical Method Development Targeting Triazole Metabolites

Given its well-defined chemical structure and the availability of a commercial source (MedKoo Biosciences, AngeneChem), ICI 178222 can serve as a reference standard for HPLC or LC-MS method development aimed at detecting and quantifying triazole metabolites or impurities in pharmaceutical or environmental samples. Its distinct retention time and mass spectrum (exact mass 319.0932 g/mol) relative to flutriafol (exact mass 301.1227 g/mol) provide a reliable chromatographic separation benchmark. However, this application is limited to analytical chemistry contexts; no biological activity can be inferred.

Starting Material for Synthesis of Novel Triazole Derivatives via the Tertiary Alcohol Handle

The tertiary alcohol group in ICI 178222 provides a functional handle for derivatization (e.g., esterification, etherification, or oxidation) to generate compound libraries for antifungal or agrochemical screening. The presence of the 2,4-difluorophenyl motif, which is a privileged substructure in several clinical antifungal candidates (e.g., ravuconazole, efinaconazole metabolites), makes it a chemically rational starting point for SAR exploration. Procurement for this purpose is justified solely by its synthetic utility and structural novelty, not by any demonstrated biological superiority. [1]

Negative Control or Comparator in Flutriafol Resistance Mechanism Studies

Because ICI 178222 shares the triazole-ethanol backbone with flutriafol but differs in phenyl ring fluorination, it may be employed as a structural comparator in studies investigating the molecular basis of flutriafol resistance in phytopathogenic fungi. The hypothesis is that the 2,4-difluorophenyl group could alter binding to mutant CYP51 isoforms relative to flutriafol. However, the complete absence of published antifungal susceptibility data for ICI 178222 means this use is entirely hypothesis-driven and requires the researcher to generate all primary biological data. Procurement should be considered only when preliminary in silico docking or biochemical assay data support such a comparison. [2]

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